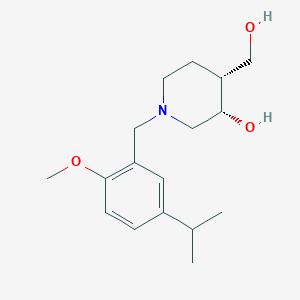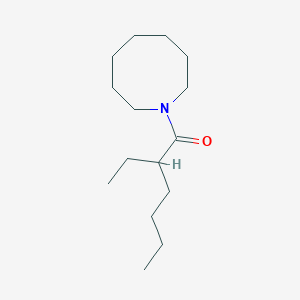
N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. This compound has also been found to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, making it a valuable tool in microbiology research. Additionally, this compound has been shown to have anticancer potential, making it a potential candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cell types, and its toxicity should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the research on N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One direction is to investigate the potential of this compound as an anticancer agent in vivo. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its effects on cellular processes. Additionally, the development of this compound derivatives with improved efficacy and reduced toxicity is an area of interest. Finally, the use of this compound in combination with other drugs to enhance its therapeutic potential is an avenue for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide can be achieved using different methods. One of the most common methods involves the reaction of 4-nitroaniline with 3-phenylacryloyl chloride in the presence of piperazine and triethylamine, followed by the reaction with thiourea. The resulting compound is this compound, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiparasitic properties. This compound has also been studied for its anticancer potential. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-24(26)19-10-8-18(9-11-19)21-20(27)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,21,27)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFRRVQOXUIFAO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)

![2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5327120.png)



![2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5327146.png)

![4-[4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5327165.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5327175.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5327181.png)
![N-(2-methyl-1H-benzimidazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5327200.png)
![N-(2-ethoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5327203.png)